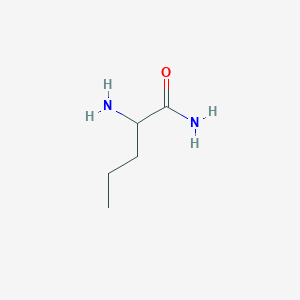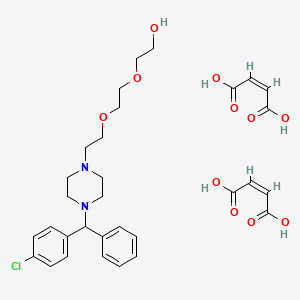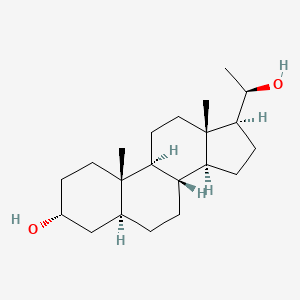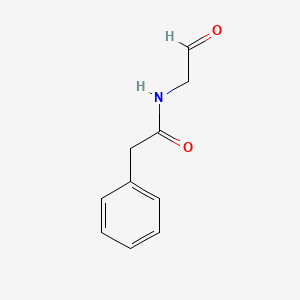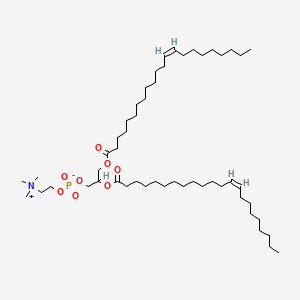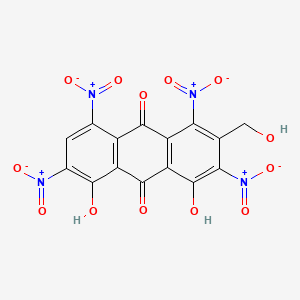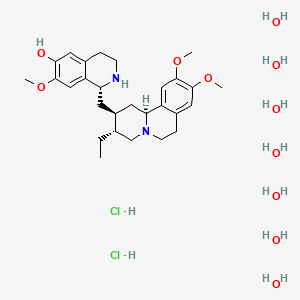
Cephaeline dihydrochloride heptahydrate
Übersicht
Beschreibung
Cephaeline dihydrochloride heptahydrate is a derivative of cephaeline, an alkaloid found in the roots of the ipecac plant (Uragoga ipecacuanha). It is known for its emetic properties and has been used in traditional medicine to induce vomiting. The compound has a molecular formula of C28H40Cl2N2O4.7H2O and a molecular weight of 665.64 .
Wissenschaftliche Forschungsanwendungen
Cephaelin-Dihydrochlorid-Heptahydrat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als biochemisches Werkzeug.
Medizin: Untersucht auf seine amoebiziden Eigenschaften und sein Potenzial für therapeutische Anwendungen.
Industrie: Wird zur Herstellung von Pharmazeutika und als Zwischenprodukt bei der Synthese anderer Verbindungen verwendet
Wirkmechanismus
Cephaelin-Dihydrochlorid-Heptahydrat entfaltet seine Wirkung durch Bindung an das eukaryotische Ribosom, insbesondere an der E-tRNA-Bindungsstelle an der kleinen Untereinheit. Diese Bindung hemmt die Proteinsynthese, indem sie die Translokation von tRNA verhindert, ähnlich dem Wirkungsmechanismus von Emetin. Die Verbindung bildet eine Stapelwechselwirkung mit G889 von 18S rRNA und L132 des Proteins uS11 .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cephaeline dihydrochloride heptahydrate can be synthesized through the extraction of cephaeline from the ipecac root, followed by its conversion to the dihydrochloride salt. The extraction process typically involves the use of solvents such as methanol or ethanol. The extracted cephaeline is then reacted with hydrochloric acid to form cephaeline dihydrochloride .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from ipecac roots, followed by purification and crystallization processes. The compound is then converted to its dihydrochloride form and hydrated to obtain the heptahydrate derivative .
Analyse Chemischer Reaktionen
Reaktionstypen
Cephaelin-Dihydrochlorid-Heptahydrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Molekül auftreten und zur Bildung neuer Verbindungen führen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Cephaelin, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Emetin-Dihydrochlorid: Ein weiteres Alkaloid aus der Brechwurzel mit ähnlichen emetischen und amoebiziden Eigenschaften.
Vasicin-Hydrochlorid: Ein Alkaloid mit bronchodilatatorischen und schleimlösenden Eigenschaften.
Harmalol-Hydrochlorid: Ein Alkaloid mit potenziellen Antikrebs-Eigenschaften
Einzigartigkeit
Cephaelin-Dihydrochlorid-Heptahydrat ist einzigartig aufgrund seiner spezifischen Bindung an das eukaryotische Ribosom und seiner selektiven Hemmung des CYP2D6-Enzyms. Diese Selektivität macht es zu einem wertvollen Werkzeug in der biochemischen Forschung und zu einem potenziellen Kandidaten für therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;heptahydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4.2ClH.7H2O/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;;;;;;;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H;7*1H2/t17-,20-,23+,24-;;;;;;;;;/m0........./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAXGZYTCIFHEW-PUJYRUHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.O.O.O.O.O.O.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.O.O.O.O.O.O.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54Cl2N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215159 | |
| Record name | Cephaeline dihydrochloride heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6487-30-5 | |
| Record name | Cephaeline dihydrochloride heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006487305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephaeline dihydrochloride heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEPHAELINE DIHYDROCHLORIDE HEPTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5P411P33C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


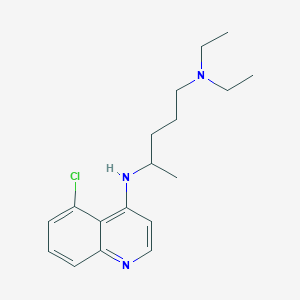

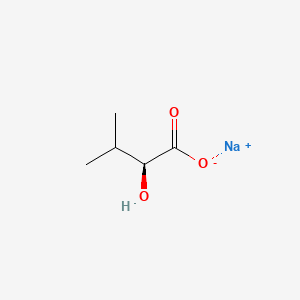
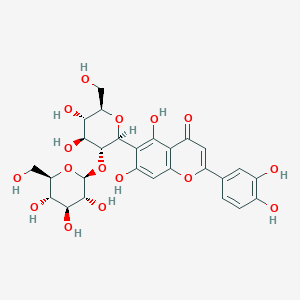
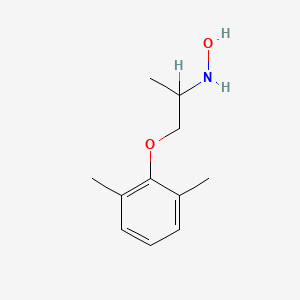
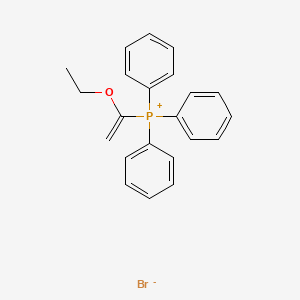
![4-Chloro-2-[imino(phenyl)methyl]aniline](/img/structure/B3061139.png)

